molecular formula C14H18Cl2N2O B2963294 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride CAS No. 1803608-07-2

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride

Cat. No.: B2963294
CAS No.: 1803608-07-2
M. Wt: 301.21
InChI Key: MUMWPIOQCNCHNN-UHFFFAOYSA-N
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Description

4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoquinoline ring attached to a piperidin-4-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The resulting isoquinoline derivative is then reacted with piperidin-4-ol under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but differ in their substituents and functional groups.

  • Piperidin-4-ol derivatives: These compounds have variations in the piperidin-4-ol moiety, leading to different chemical and biological properties.

Uniqueness: 4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride stands out due to its specific combination of isoquinoline and piperidin-4-ol, which imparts unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMWPIOQCNCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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